molecular formula C6H7ClF2N2 B1323558 2,6-Difluorophenylhydrazine hydrochloride CAS No. 502496-26-6

2,6-Difluorophenylhydrazine hydrochloride

Cat. No. B1323558
M. Wt: 180.58 g/mol
InChI Key: RSOSGLCEIHAGQV-UHFFFAOYSA-N
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Description

2,6-Difluorophenylhydrazine hydrochloride is a chemical compound that is part of the broader class of phenylhydrazines, which are of interest due to their potential applications in various chemical reactions and as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss 2,6-Difluorophenylhydrazine hydrochloride, they do provide insights into the behavior of related fluorinated phenylhydrazines and their derivatives in various chemical contexts.

Synthesis Analysis

The synthesis of related fluorinated phenylhydrazine derivatives is described in the papers. For instance, a one-pot domino reaction is used to produce fluorinated 5,6-dihydro-1,2-thiazine 1-oxides from sulfoximines and 1-trifluoromethylstyrenes, involving nucleophilic allylic substitution, hydrolysis, and intramolecular nucleophilic vinylic substitution . Another paper describes a five-step synthesis of 4-HNE, which then reacts with various fluorinated phenylhydrazines to yield hydrazones . These methods, while not directly applicable to 2,6-Difluorophenylhydrazine hydrochloride, provide a framework for understanding how such compounds might be synthesized.

Molecular Structure Analysis

The molecular structure of fluorinated phenylhydrazine derivatives is confirmed through techniques such as X-ray crystallography. For example, the structure of 5,6-dihydro-1,2-thiazine 1-oxides is confirmed by X-ray crystallographic analysis . Similarly, novel perfluorophenylhydrazone derivatives are characterized by single crystal X-ray diffraction, revealing their potential as multi-target compounds for Alzheimer's disease . These studies highlight the importance of structural analysis in understanding the properties and potential applications of fluorinated phenylhydrazines.

Chemical Reactions Analysis

Fluorinated phenylhydrazines participate in various chemical reactions. The reactivity of 4-HNE with different fluorinated phenylhydrazines under preparative and analytical settings is explored, leading to the formation of hydrazones and, under certain conditions, intramolecular cyclization to form 1,6-dihydropyridazines . Another study discusses the reaction of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene with amines, leading to azines and imidoyl tautomers, and under certain conditions, cyclization to form 4-aryl-4H-1,2,4-triazoles . These reactions demonstrate the versatility of fluorinated phenylhydrazines in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenylhydrazines can be inferred from their intermolecular interactions and reaction behaviors. For instance, 2,4-dinitrophenylhydrazine hydrochloride hydrate is studied using X-ray crystallography and Natural Bond Orbital analysis to understand its intermolecular interactions, which include various hydrogen bonds . The domino reaction of (2-haloethyl)polyfluorophenyl sulfides, sulfoxides, and sulfones with ammonia or amines is used to synthesize polyfluorinated 3,4-dihydro-2H-1,4-benzothiazines, revealing insights into the reactivity of these compounds . These studies provide a basis for predicting the properties of 2,6-Difluorophenylhydrazine hydrochloride by analogy.

Scientific Research Applications

1. Synthesis and Characterization

  • 2,6-Difluorophenylhydrazine hydrochloride is utilized in the synthesis of various chemical compounds. For instance, El-Ghanam (2003) discusses its role in the synthesis of new spirothiopyran derivatives from the reaction of 4-thiopyrylidenemalononitriles with bidentate and active methylene reagents. These derivatives have significant applications in different chemical processes and products (El-Ghanam, 2003).

2. Pesticide Development

  • This chemical is also involved in pesticide development. Liu Dong-lian (2010) mentions the preparation of a specific pesticide, 3-(2-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine, by condensation, chlorination, cyclization, and oxidation from 2,6-difluorobenzaldehyde (Liu Dong-lian, 2010).

3. Pharmacological Research

  • While direct references to 2,6-Difluorophenylhydrazine hydrochloride in pharmacological research are limited, related compounds like phenylhydrazine hydrochloride have been studied for their effects. For example, Huffman (1927) examined its use in treating polycythemia vera, highlighting the potential for related compounds to play a role in medical treatments (Huffman, 1927).

4. Environmental and Industrial Applications

  • Bao Xi-zhi (2013) discusses the environmental impacts of phenylhydrazine hydrochloride, an intermediary in the production of pesticides and medicines. The study emphasizes the need for effective wastewater treatment processes, which could be relevant for managing wastes containing 2,6-Difluorophenylhydrazine hydrochloride (Bao Xi-zhi, 2013).

5. Analytical Chemistry

  • In analytical chemistry, derivatives of phenylhydrazine hydrochloride are used as reagents. For instance, Abdel-Hay et al. (1990) developed a colorimetric method for determining nonsteroidal anti-inflammatory drugs using 2-nitrophenylhydrazine hydrochloride. This showcases the utility of hydrazine derivatives in analytical procedures (Abdel-Hay et al., 1990).

Safety And Hazards

2,6-Difluorophenylhydrazine hydrochloride is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, and use only under a chemical fume hood .

properties

IUPAC Name

(2,6-difluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOSGLCEIHAGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641045
Record name (2,6-Difluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorophenylhydrazine hydrochloride

CAS RN

502496-26-6
Record name Hydrazine, (2,6-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502496-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-difluorophenyl)hydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RR Milburn, OR Thiel, M Achmatowicz… - … Process Research & …, 2011 - ACS Publications
A practical synthesis of the pyrazolopyridinone-based p38 MAP kinase inhibitor (4) was required for an ongoing program. The synthesis of a key pyrazolopyridinone building block was …
Number of citations: 23 pubs.acs.org

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